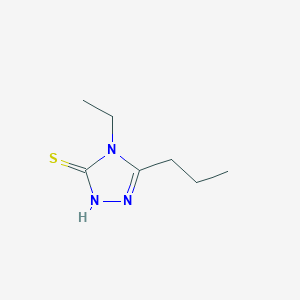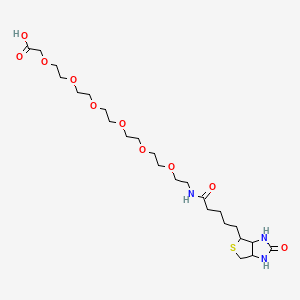
Biotin-PEG6-CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotina-PEG6-CH2COOH es un compuesto que combina biotina, polietilenglicol (PEG) y un grupo ácido carboxílico. La biotina es una vitamina del complejo B que tiene una fuerte afinidad por la avidina y la estreptavidina, lo que la hace útil en diversas aplicaciones bioquímicas. El polietilenglicol (PEG) es un polímero hidrofílico que aumenta la solubilidad y la estabilidad del compuesto. El grupo ácido carboxílico permite modificaciones químicas y conjugaciones adicionales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Biotina-PEG6-CH2COOH normalmente implica la conjugación de la biotina con una cadena de PEG que tiene un grupo ácido carboxílico terminal. El proceso se puede resumir de la siguiente manera:
Activación de la biotina: La biotina se activa primero utilizando un reactivo de acoplamiento como la N-hidroxisuccinimida (NHS) para formar el éster de biotina-NHS.
PEGilación: La biotina activada se hace reaccionar entonces con PEG6-amina en condiciones suaves para formar Biotina-PEG6-NH2.
Carboxilación: Finalmente, el grupo amina de Biotina-PEG6-NH2 se convierte en un grupo ácido carboxílico utilizando un reactivo de carboxilación como el anhídrido succínico
Métodos de producción industrial
La producción industrial de Biotina-PEG6-CH2COOH sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a granel: Se hacen reaccionar grandes cantidades de biotina y PEG en reactores industriales.
Purificación: El producto se purifica mediante técnicas como la cromatografía para eliminar cualquier material de partida no reaccionado y subproductos.
Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar su pureza y consistencia
Análisis De Reacciones Químicas
Tipos de reacciones
Biotina-PEG6-CH2COOH puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo ácido carboxílico puede reaccionar con aminas para formar enlaces amida.
Esterificación: El grupo ácido carboxílico puede reaccionar con alcoholes para formar ésteres.
Reacciones de conjugación: La parte de biotina puede unirse a la avidina o la estreptavidina, formando complejos no covalentes fuertes
Reactivos y condiciones comunes
Reactivos de acoplamiento: N-hidroxisuccinimida (NHS), diciclohexilcarbodiimida (DCC).
Solventes: Dimetilsulfóxido (DMSO), N,N-dimetilformamida (DMF).
Condiciones de reacción: Temperaturas suaves (25-37 °C), pH neutro a ligeramente básico
Productos principales
Amidas: Formadas por reacción con aminas.
Ésteres: Formadas por reacción con alcoholes.
Complejos Biotina-Avidina: Formados por unión a la avidina o la estreptavidina
Aplicaciones Científicas De Investigación
Biotina-PEG6-CH2COOH tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como enlace en la síntesis de bioconjugados y PROTAC (quimeras de direccionamiento de proteólisis).
Biología: Se emplea en el etiquetado y detección de biomoléculas, como proteínas y ácidos nucleicos.
Medicina: Se utiliza en sistemas de administración de fármacos para aumentar la solubilidad y la estabilidad de los agentes terapéuticos.
Industria: Se aplica en el desarrollo de ensayos diagnósticos y biosensores .
Mecanismo De Acción
Biotina-PEG6-CH2COOH ejerce sus efectos a través de los siguientes mecanismos:
Interacción Biotina-Avidina: La parte de biotina se une fuertemente a la avidina o la estreptavidina, facilitando la detección y purificación de moléculas biotiniladas.
PEGilación: La cadena de PEG aumenta la hidrofilia y la estabilidad del compuesto, reduciendo la agregación y aumentando la solubilidad.
Comparación Con Compuestos Similares
Biotina-PEG6-CH2COOH se puede comparar con otros compuestos similares, como:
Biotina-PEG3-CH2COOH: Cadena de PEG más corta, lo que da como resultado una menor solubilidad y estabilidad.
N3-PEG6-CH2COOH: Contiene un grupo azida en lugar de biotina, utilizado en aplicaciones de química clic.
Fmoc-NH-PEG6-CH2COOH: Contiene un grupo amina protegido con Fmoc, utilizado en la síntesis de péptidos .
Biotina-PEG6-CH2COOH destaca por su combinación de funcionalidades de biotina, PEG y ácido carboxílico, lo que lo hace muy versátil para diversas aplicaciones bioquímicas.
Propiedades
Fórmula molecular |
C24H43N3O10S |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H43N3O10S/c28-21(4-2-1-3-20-23-19(18-38-20)26-24(31)27-23)25-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-22(29)30/h19-20,23H,1-18H2,(H,25,28)(H,29,30)(H2,26,27,31) |
Clave InChI |
OSYIWVPFILFDIG-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


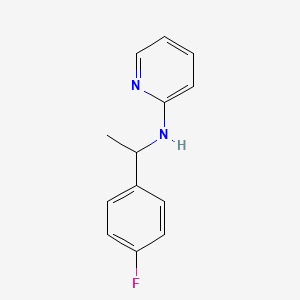
![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)
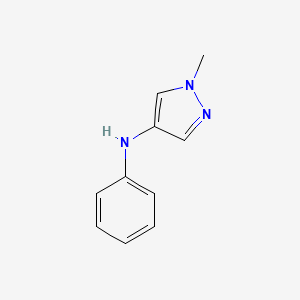

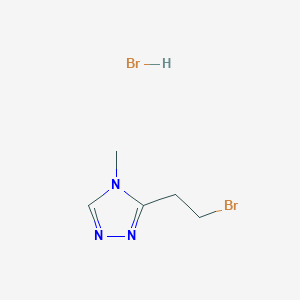

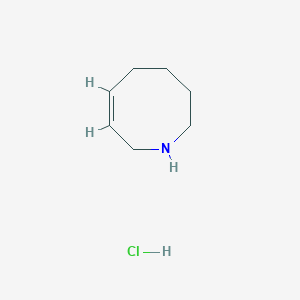
![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

